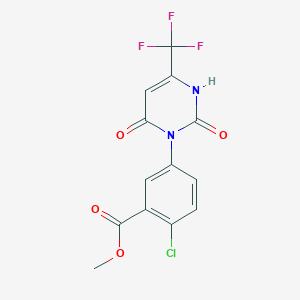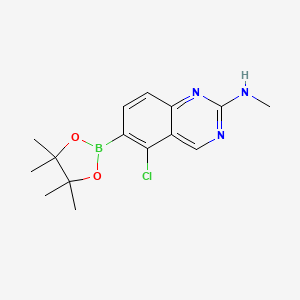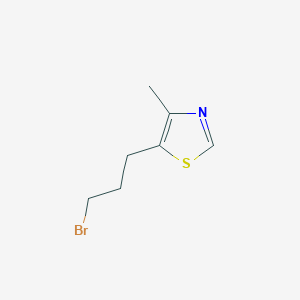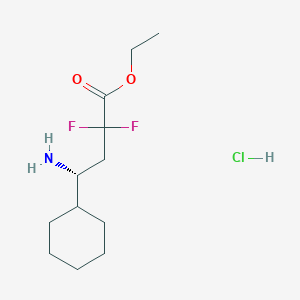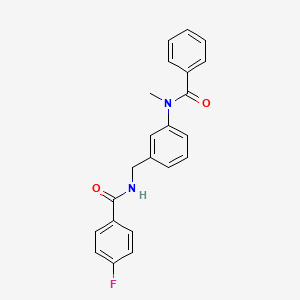
4-(3-Fluoropropoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoropropoxy)phenol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is a substituted phenol, where the phenol group is attached to a 3-fluoropropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropropoxy)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, or the hydroxylation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoropropoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Nitric acid, halogens (e.g., bromine, chlorine).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
Aplicaciones Científicas De Investigación
4-(3-Fluoropropoxy)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoropropoxy)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . This activity helps in preventing oxidative stress-related damage in biological systems. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a fluoropropoxy group.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Uniqueness
4-(3-Fluoropropoxy)phenol is unique due to the presence of the 3-fluoropropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
4-(3-fluoropropoxy)phenol |
InChI |
InChI=1S/C9H11FO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 |
Clave InChI |
OUEYVIVSYJNUHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)


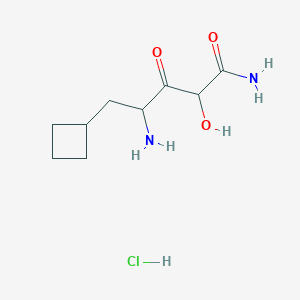
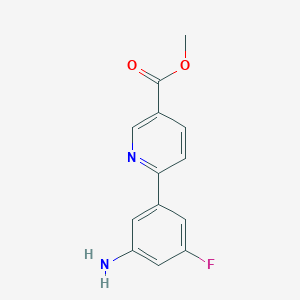
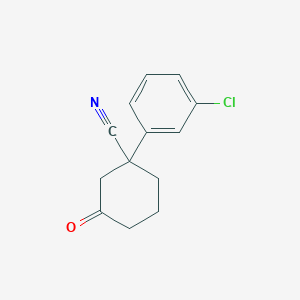
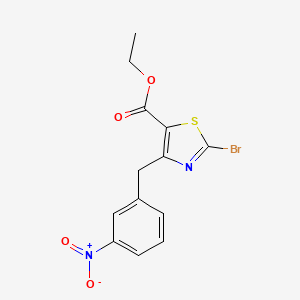
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)

